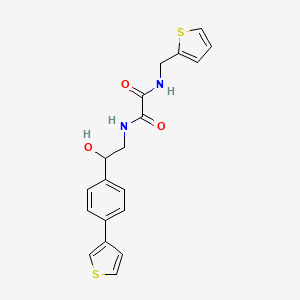

![molecular formula C15H18N2O4 B2654176 (E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940205-13-0](/img/structure/B2654176.png)

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

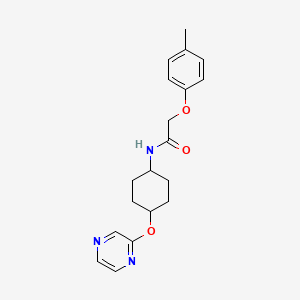

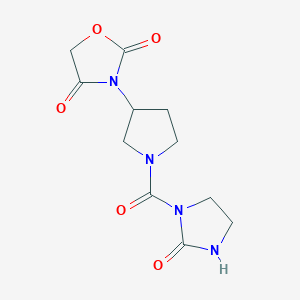

“(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid” is a chemical compound . The IUPAC name for this compound is “(2E)-4-{3-[(ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid” and it has a molecular weight of 338.36 .

Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acids can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . This method provides the desired products in moderate to excellent yields for a wide range of substrates .Molecular Structure Analysis

The InChI code for this compound is "1S/C19H18N2O4/c1-2-21(16-9-4-3-5-10-16)19(25)14-7-6-8-15(13-14)20-17(22)11-12-18(23)24/h3-13H,2H2,1H3,(H,20,22)(H,23,24)/b12-11+" .Applications De Recherche Scientifique

Synthesis and Biological Activity

(E)-4-{4-[(Butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid derivatives have been synthesized and evaluated for their inhibitory activities against certain enzymes and for their potential use in medicinal chemistry. For instance, derivatives have been tested for their inhibition properties against human carbonic anhydrase I and II isoenzymes, showing strong inhibitory effects with low nanomolar Ki values, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Oktay et al., 2016).

Antimicrobial and Analgesic Activities

Research has also delved into the antimicrobial and analgesic activities of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids. These compounds appear as colorless crystalline substances, soluble in DMSO and sparingly soluble in ethanol and benzene, indicating moderate antimicrobial and analgesic properties. This highlights their potential as leads for developing new therapeutic agents (Koz’minykh et al., 2004).

Allosteric Modifiers of Hemoglobin

Another area of application is the design and synthesis of novel hemoglobin oxygen affinity decreasing agents, where derivatives of this compound have been found to be strong allosteric effectors of hemoglobin. This research suggests the potential for clinical or biological applications requiring a reversal of depleted oxygen supply, such as in ischemia, stroke, or tumor radiotherapy (Randad et al., 1991).

Synthesis via Microwave-Assisted Aldol-Condensation

The synthesis of 4-oxo-2-butenoic acids, including derivatives relevant to this compound, has been achieved through microwave-assisted aldol-condensation, indicating an efficient method for producing these compounds in moderate to excellent yields. This method offers a versatile approach for further derivatization of these biologically active species (Uguen et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-4-[4-(butylcarbamoyl)anilino]-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-9H,2-3,10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDINYNCGCPLJC-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2654104.png)

![8-[(4-Methoxyphenyl)methylamino]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2654105.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)